

Spectroscopic Analysis of Neryl Butyrate: A Technical Guide

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Compound of Interest

Compound Name: Neryl butyrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Neryl Butyrate**, a monoterpenoid ester known for its fruity and floral aroma, which is utilized in the flavor and fragrance industry. This document presents available mass spectrometry data and outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. Furthermore, it details generalized experimental protocols for acquiring such spectra, offering a foundational resource for researchers in quality control, natural product chemistry, and drug development.

Data Presentation

The following tables summarize the available and expected spectroscopic data for **Neryl Butyrate**.

Mass Spectrometry (MS)

Mass spectrometry of **Neryl Butyrate**, typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), reveals a characteristic fragmentation pattern. The molecular weight of **Neryl Butyrate** (C₁₄H₂₄O₂) is 224.34 g/mol .^[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
69	99.99	[C ₅ H ₉] ⁺
41	61.16	[C ₃ H ₅] ⁺
93	54.93	[C ₇ H ₉] ⁺
68	51.74	[C ₅ H ₈] ⁺
71	43.53	[C ₄ H ₇ O] ⁺
Data sourced from PubChem CID 5352162.[1]		

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, publicly available high-resolution ¹H NMR spectrum for **Neryl Butyrate** is not readily accessible, data is available from vendors such as Sigma-Aldrich.[2] Based on the structure of **Neryl Butyrate**, the following proton chemical shifts (δ) are anticipated in a deuterated chloroform (CDCl₃) solvent, referenced to tetramethylsilane (TMS) at 0 ppm.

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration
CH ₃ (butyrate)	0.9 - 1.0	Triplet	3H
CH ₂ (butyrate)	1.6 - 1.7	Sextet	2H
CH ₂ -C=O	2.2 - 2.3	Triplet	2H
CH ₂ -O	4.5 - 4.6	Doublet	2H
C=CH (nerol moiety)	5.3 - 5.5	Triplet	1H
C=CH (isoprenyl)	5.0 - 5.2	Triplet	1H
CH ₂ (allylic)	2.0 - 2.2	Multiplet	4H
CH ₃ (vinyllic, cis)	~1.75	Singlet	3H
CH ₃ (vinyllic)	~1.68	Singlet	3H
CH ₃ (vinyllic)	~1.60	Singlet	3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to the ¹H NMR data, a complete, assigned ¹³C NMR spectrum for **Neryl Butyrate** is not publicly available but can be obtained from commercial sources like Sigma-Aldrich.[2] The expected chemical shifts in CDCl₃ are as follows:

Carbon Assignment	Expected Chemical Shift (ppm)
C=O (ester)	173 - 175
C=CH (nerol moiety)	118 - 120
C=CH (isoprenyl)	123 - 125
C(CH ₃) (nerol moiety)	142 - 144
C(CH ₃) ₂ (isoprenyl)	131 - 133
CH ₂ -O	61 - 63
CH ₂ -C=O	36 - 38
CH ₂ (butyrate)	18 - 20
CH ₃ (butyrate)	13 - 15
CH ₂ (allylic)	26 - 28, 32 - 34
CH ₃ (vinyllic, cis)	~23
CH ₃ (vinyllic)	~17
CH ₃ (vinyllic)	~25

Infrared (IR) Spectroscopy

An FT-IR spectrum of **Neryl Butyrate** is available from Sigma-Aldrich.[\[2\]](#) The characteristic absorption bands for its functional groups are expected in the following regions:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~2960-2850	C-H stretch	Alkanes
~1735-1750	C=O stretch	Ester
~1670	C=C stretch	Alkene
~1240-1160	C-O stretch	Ester

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the **Neryl Butyrate** sample in a volatile solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.
- Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is suitable.
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 70 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- For ^1H NMR, dissolve 5-10 mg of **Neryl Butyrate** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- For ^{13}C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl_3 is recommended.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Filter the solution into a clean, dry 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse program.
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.

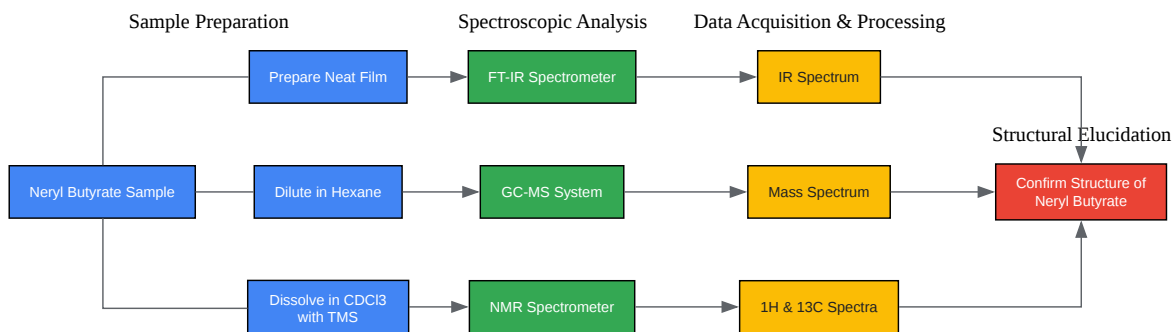
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **Neryl Butyrate** is a liquid, it can be analyzed neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Instrumentation: A Fourier-transform infrared spectrometer.

- Acquisition Parameters:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Neryl Butyrate**.



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A generalized workflow for the spectroscopic analysis of **Neryl Butyrate**.

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References

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- 2. Neryl butyrate | C₁₄H₂₄O₂ | CID 5352162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Neryl Butyrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588603#spectroscopic-data-of-neryl-butyrate-nmr-ir-mass-spec]

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